(1R,2R)-N1-benzylcyclohexane-1,2-diamine

Platinum anticancer complexes Cisplatin resistance Steric hindrance

Researchers developing sterically hindered platinum(II) anticancer complexes face a critical ligand supply challenge: generic DACH or N,N′-dibenzyl analogs fail to provide the rigid benzyl steric shield required to overcome cisplatin resistance. (1R,2R)-N1-Benzylcyclohexane-1,2-diamine resolves this by combining one free primary amine for further derivatization with a rigid aromatic benzyl group that enforces steric hindrance around the metal coordination sphere. Key procurement advantages: • Enables Pt(II) complexes with IC₅₀ 0.19 μM against SGC7901 and low resistance factor of 1.39 (vs cisplatin RF 1.62, oxaliplatin RF 9.27). • Serves as immediate precursor for primary-tertiary diamine organocatalysts achieving >99% ee in asymmetric aldol reactions. • Supplied with documented optical rotation [α]ᴅ²⁵ = -52.4 for incoming QC verification. • Available in 1 g to 10 g scales; bulk quantities supported.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B8704212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-N1-benzylcyclohexane-1,2-diamine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)NCC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10,14H2/t12-,13-/m1/s1
InChIKeyLATNVBUKYCPGPI-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-N1-Benzylcyclohexane-1,2-diamine – A Chiral Monobenzylated Vicinal Diamine Building Block for Asymmetric Catalysis and Medicinal Chemistry


(1R,2R)-N1-Benzylcyclohexane-1,2-diamine (CAS 593284-14-1, C₁₃H₂₀N₂, MW 204.31 g/mol) is a chiral vicinal diamine featuring one free primary amine and one benzyl-substituted secondary amine on a trans-1,2-diaminocyclohexane scaffold [1]. This mono-functionalization creates an unsymmetrical N,N′-coordination environment that distinguishes it from both the parent (1R,2R)-cyclohexane-1,2-diamine (DACH) and the C₂-symmetric N,N′-dibenzyl analog. It serves as a critical synthetic intermediate for preparing sterically hindered platinum(II) anticancer complexes [2] and chiral primary–tertiary diamine organocatalysts for asymmetric aldol reactions [3], with documented optical rotation [α]ᴅ²⁵ = −52.4 (c 0.44, H₂O) [2].

Why (1R,2R)-N1-Benzylcyclohexane-1,2-diamine Cannot Be Replaced by Generic Vicinal Diamine Analogs


Generic substitution with the parent (1R,2R)-DACH, the N,N′-dibenzyl analog, or flexible N-monoalkyl derivatives is not functionally equivalent. The monobenzyl architecture uniquely combines (i) a rigid aromatic benzyl group that provides fixed steric hindrance around the metal coordination sphere—a feature flexible N-monoalkyl chains cannot replicate [1]—with (ii) one free primary amine that remains available for further derivatization into chiral ligands, organocatalysts, or carrier ligands for metal-based therapeutics. Platinum(II) complexes bearing N1-benzyl-substituted DACH ligands exhibit superior activity against cisplatin-resistant cancer cells (resistance factor RF = 1.39) compared to cisplatin (RF = 1.62) and oxaliplatin (RF = 9.27) , while derivatives lacking the benzyl group fail to provide the same steric protection against deactivating nucleophiles. The N,N′-dibenzyl analog yields C₂-symmetric ligands suited for bis-diamine Ni(II) catalysis [2], but lacks the orthogonal functionalizability of the monobenzyl compound. These structural distinctions directly impact biological potency, DNA-binding mode, and catalytic stereoselectivity.

Quantitative Differentiation Evidence: How (1R,2R)-N1-Benzylcyclohexane-1,2-diamine-Based Complexes Outperform Comparators


Cytotoxicity of N1‑(2‑Fluorobenzyl)‑DACH Platinum(II) Complex 2a vs. Cisplatin and Oxaliplatin in Gastric Cancer and Cisplatin‑Resistant Cell Lines

Complex 2a, cis‑dichloro[(1R,2R)-N1-(2-fluorobenzyl)-1,2-diaminocyclohexane-N,N′]platinum(II), derived directly from the target compound, showed an IC₅₀ of 0.19 ± 0.01 μM against SGC7901 gastric cancer cells, compared with 7.15 ± 0.64 μM for cisplatin and 0.70 ± 0.04 μM for oxaliplatin . Against the cisplatin‑resistant SGC7901/CDDP subline, complex 2a exhibited an IC₅₀ of 1.35 ± 0.12 μM (RF = 1.39), versus cisplatin at 11.59 ± 1.01 μM (RF = 1.62) and oxaliplatin at 6.49 ± 0.32 μM (RF = 9.27) . This represents a ~8.6‑fold improvement in potency over cisplatin in the resistant line.

Platinum anticancer complexes Cisplatin resistance Steric hindrance

Apoptosis Induction in SGC7901 Gastric Cancer Cells: Complex 2a vs. Cisplatin and Oxaliplatin

At 50 μM treatment concentration for 24 h, complex 2a induced 79.97 ± 1.9% apoptotic cell death in SGC7901 cells, compared with 28.44 ± 0.8% for cisplatin and 10.72 ± 0.7% for oxaliplatin, versus a basal apoptotic rate of 6.49 ± 0.3% in untreated controls . In HepG2 hepatocellular carcinoma cells, complex 2a induced 26.61% apoptosis, comparable to cisplatin (28.79%) and superior to oxaliplatin (21.74%) .

Apoptosis Flow cytometry Platinum anticancer agents

Aldol Reaction Enantioselectivity: N1‑Benzyl‑N1‑pentyl‑DACH Organocatalyst vs. Literature Proline Benchmarks

The chiral primary–tertiary diamine (1R,2R)-N1‑n‑pentyl,N1‑benzyl‑1,2‑cyclohexanediamine, synthesized via N‑alkylation of (1R,2R)-N1‑benzylcyclohexane‑1,2‑diamine, catalyzed aldol reactions between acetone and aryl aldehydes with yields up to 85% and enantiomeric excess up to 98% ee . For cyclohexanone–aryl aldehyde aldol reactions, it delivered up to 82% yield with anti/syn diastereoselectivity of 99:1 and 99% ee . Aldol reactions of acetone with isatins proceeded with up to 95% yield and 98% ee, enabling the enantioselective synthesis of both (R)- and (S)-convolutamydine A (95% yield, 96% ee and 95% yield, 94% ee, respectively) . By comparison, unmodified L‑proline typically gives 60–80% ee for acetone–aryl aldehyde aldol reactions under comparable conditions.

Asymmetric organocatalysis Aldol reaction Primary–tertiary diamine

Monofunctional DNA Binding Mode of Sterically Hindered N1‑Benzyl‑DACH Platinum(II) Complexes vs. Bifunctional Cross‑Linking by Cisplatin

Platinum(II) complexes bearing N‑monosubstituted 1R,2R‑diaminocyclohexane ligands with methoxy‑substituted benzyl groups (derived from the same N1‑benzyl‑DACH scaffold) were found to interact with DNA through an unusual monofunctional binding mode, as evidenced by gel electrophoresis and DNA interaction assays [1]. This is in direct contrast to cisplatin, which forms bifunctional intrastrand cross‑links (primarily 1,2‑d(GpG) adducts). The monofunctional adduct was stable and insensitive to nucleophilic attack by sulfur‑containing biomolecules such as glutathione, a key contributor to cisplatin deactivation and resistance [1].

DNA binding mode Monofunctional platinum adducts Drug resistance evasion

Synthetic Accessibility and Enantiomeric Purity: (1R,2R)-N1‑Benzylcyclohexane‑1,2‑diamine Dihydrochloride vs. Racemic trans‑N‑Benzylcyclohexane‑1,2‑diamine

The optically pure (1R,2R)-N1‑benzylcyclohexane‑1,2‑diamine dihydrochloride was synthesized in 56% yield via Boc protection, Schiff base condensation with benzaldehyde, NaBH₄ reduction, and HCl deprotection, with optical rotation [α]ᴅ²⁵ = −52.4 (c 0.44, H₂O) . An alternative phthaloyl protection–benzylation–deprotection route was also validated [1]. Commercially, the compound is available at ≥98% purity (HPLC) from multiple vendors (CAS 593284-14-1), with recommended storage at 4°C under nitrogen and protection from light . In contrast, racemic trans‑N‑benzylcyclohexane‑1,2‑diamine (CAS 1209459-47-1) is supplied at 95% purity and lacks the stereochemical definition required for asymmetric applications .

Chiral synthesis Optical purity Procurement specification

Procurement‑Relevant Application Scenarios for (1R,2R)-N1‑Benzylcyclohexane‑1,2‑diamine


Development of Cisplatin Resistance‑Overcoming Platinum(II) Anticancer Drug Candidates

Procurement of (1R,2R)-N1‑benzylcyclohexane‑1,2‑diamine is indicated for medicinal chemistry groups synthesizing sterically hindered platinum(II) complexes. As demonstrated by complex 2a [1], the N1‑(2‑fluorobenzyl) derivative achieves IC₅₀ values of 0.19 μM against SGC7901 gastric cancer cells and retains potency in cisplatin‑resistant cells with a resistance factor of only 1.39—substantially lower than cisplatin (RF = 1.62) and oxaliplatin (RF = 9.27) [1]. The underlying patent CN103145762B covers this class of platinum(II) complexes for antitumor applications [2].

Synthesis of Primary–Tertiary Chiral Diamine Organocatalysts for Asymmetric Aldol Reactions

The compound serves as the immediate precursor for creating N1‑alkyl‑N1‑benzyl‑1,2‑cyclohexanediamine organocatalysts through reductive amination or alkylation at the free primary amine. The resulting primary–tertiary diamine catalysts achieve aldol reaction enantioselectivities of up to 99% ee with anti/syn diastereoselectivity of 99:1 for cyclohexanone substrates [1], outperforming L‑proline benchmarks and enabling enantioselective synthesis of bioactive molecules such as convolutamydine A [1].

Metal Complexation Studies Requiring Unsymmetrical N,N′‑Donor Ligands

The unsymmetrical N‑benzyl/N‑H donor set of (1R,2R)-N1‑benzylcyclohexane‑1,2‑diamine provides a differentiated coordination environment for transition metals (Pt, Cu, Ni, Zn). This architecture enables the design of complexes where one nitrogen provides chiral induction while the other participates in substrate activation—a dual‑function concept validated in Ni(II)‑bis(diamine) catalytic systems [1]. The documented optical rotation [α]ᴅ²⁵ = −52.4 enables incoming quality verification for ligand screening libraries.

Investigating Steric Hindrance Effects on DNA–Platinum Adduct Stability

N1‑Benzyl‑substituted DACH‑platinum complexes produce monofunctional DNA adducts that resist nucleophilic deactivation by glutathione, in contrast to the bifunctional cross‑links formed by cisplatin [1]. This distinct mechanism is directly tied to the rigid benzyl steric shield. Research groups studying platinum‑DNA interactions or DNA repair mechanisms can use this compound to prepare tool complexes for comparative adduct stability and repair kinetics studies [1].

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